1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone
Description
The compound 1-(4-(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a structurally complex molecule featuring a pyrazole core substituted with dual 3-fluorobenzyl groups (one as an ether linkage and one as an N-alkyl substituent). The pyrazole ring is further conjugated to a piperazine moiety via a carbonyl group, with an ethanone group at the terminal piperazine nitrogen. This design integrates fluorinated aromatic systems, known to enhance metabolic stability and binding affinity, alongside a piperazine scaffold that improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
1-[4-[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O3/c1-17(31)28-8-10-29(11-9-28)24(32)22-15-30(14-18-4-2-6-20(25)12-18)27-23(22)33-16-19-5-3-7-21(26)13-19/h2-7,12-13,15H,8-11,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKECLXZMBMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
| Compound Name / ID | Key Structural Features | Biological Relevance | Reference |
|---|---|---|---|
| Target Compound | Dual 3-fluorobenzyl-pyrazole, piperazine-carbonyl, ethanone | Hypothesized kinase inhibition or PARP targeting based on structural analogs | [5], [11] |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (e.g., 4c, 4e) | Benzoyl/phenyl-pyrazole, carbaldehyde | Antioxidant and anti-inflammatory activity (IC50: 8–12 µM for DPPH scavenging) | [1] |
| [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (7–19) | Fluorobenzyl-piperazine, variable benzoyl substituents | Kinase inhibitors (e.g., EGFR inhibition; IC50: 0.2–5 µM) | [11] |
| 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (Olaparib analog D1/D2) | Phthalazinone core, fluorobenzyl-piperazine | PARP1 inhibition (IC50: <1 nM for Olaparib) | [13] |
| 1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde (6) | Propargyl ether-pyrazole, carbaldehyde | Intermediate for triazole derivatives with antimicrobial activity (MIC: 4–16 µg/mL) | [2], [4] |
Key Observations :
- The target compound’s dual 3-fluorobenzyl groups distinguish it from simpler pyrazole derivatives (e.g., 4c, 4e), which lack fluorination and piperazine linkages .
- Fluorine substitution at the benzyl positions may enhance lipophilicity (clogP ~3.5 predicted) and metabolic stability over non-fluorinated analogs .
Contradictions :
- While fluorinated piperazines in show kinase inhibition, the target’s bulky pyrazole moiety could sterically hinder target binding .
Physicochemical Properties
| Property | Target Compound | 1-Benzoyl-3-phenyl-pyrazole (4c) | [4-(4-Fluorobenzyl)piperazine] Derivatives (11) |
|---|---|---|---|
| Molecular Weight | ~495 g/mol | ~280 g/mol | ~350–400 g/mol |
| clogP | ~3.8 (predicted) | ~2.5 | ~3.0–3.5 |
| Hydrogen Bonders | 2 (carbonyl, ether) | 2 (carbaldehyde, NH) | 1–2 (carbonyl, NH) |
| Rotatable Bonds | 8 | 4 | 5–7 |
Implications :
- Higher molecular weight and clogP suggest improved membrane permeability over smaller pyrazoles (4c) but may limit solubility .
Preparation Methods
Cyclocondensation Strategy
Optimization Challenges and Solutions
Regioselectivity in Pyrazole Formation
Regioselective control is achieved using electron-withdrawing groups (EWGs) to direct cyclocondensation. The 3-((3-fluorobenzyl)oxy) group acts as an EWG, favoring substitution at position 4.
Steric Hindrance During Coupling
Bulky substituents on the pyrazole necessitate high-dilution conditions and elevated temperatures (50–60°C) to enhance reaction kinetics.
Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water) effectively separates highly polar intermediates.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + diketone | 68–75 | 95 | |
| Mitsunobu | O-Alkylation | 82 | 98 | |
| EDC Coupling | Amide bond formation | 70–78 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
